1,1'-Oxybis(2,2-dimethoxy)ethane

Description

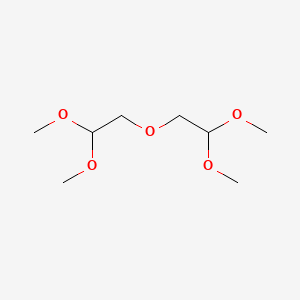

1,1'-Oxybis(2,2-dimethoxy)ethane (CAS 78082-46-9) is a symmetrical diether compound with the molecular formula C₈H₁₈O₅ and a molecular weight of 194.22 g/mol. Its structure consists of two ethane units linked by an oxygen atom, with each ethane bearing two methoxy groups at the 2-position (i.e., -OCH₃ groups on adjacent carbons). This compound is distinct from diethylene glycol dimethyl ether (diglyme, CAS 111-96-6), which has a single methoxy group per ethane unit .

Properties

CAS No. |

78082-46-9 |

|---|---|

Molecular Formula |

C8H18O5 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(2,2-dimethoxyethoxy)-1,1-dimethoxyethane |

InChI |

InChI=1S/C8H18O5/c1-9-7(10-2)5-13-6-8(11-3)12-4/h7-8H,5-6H2,1-4H3 |

InChI Key |

ZOJJJVRLKLQJNV-UHFFFAOYSA-N |

Canonical SMILES |

COC(COCC(OC)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Solvent Applications

1,1'-Oxybis(2,2-dimethoxy)ethane is widely recognized for its properties as a solvent. It is particularly useful in the following areas:

- Lithium Battery Electrolytes : The compound is utilized as a low-viscosity component in electrolytes for lithium batteries. Its high permittivity enhances ionic conductivity, making it suitable for energy storage applications .

- Organic Synthesis : As a solvent in various chemical reactions, it facilitates Grignard reactions and hydride reductions. It also serves as a coordinating solvent in organometallic chemistry due to its ability to act as a bidentate ligand .

- Pharmaceuticals : The compound has been employed as a solvent in pharmaceutical formulations, where it helps dissolve active ingredients and improve bioavailability .

Role in Organic Synthesis

The versatility of this compound extends to its applications in organic synthesis:

- Catalyst Support : It is often used as a solvent for palladium-catalyzed reactions such as Suzuki and Stille couplings, which are essential for forming carbon-carbon bonds in complex organic molecules .

- Polymer Chemistry : The compound is involved in the synthesis of polymers where it acts as a solvent for polymerization reactions, contributing to the production of various polymer-based materials .

Environmental and Health Assessments

Recent studies have evaluated the ecological risks associated with this compound:

- Toxicological Studies : Research indicates that while the compound has low acute toxicity levels (LC50 between 20 mg/L and 63 mg/L), it can cause significant health effects at higher concentrations. Studies have shown adverse effects on reproductive health and developmental toxicity in animal models .

- Environmental Impact : The substance has been classified as being of low concern regarding human health and environmental impact based on ecological risk assessments conducted by Canadian authorities. These assessments considered various exposure scenarios and concluded that the compound does not pose significant risks under normal usage conditions .

Case Study 1: Lithium Battery Development

In a study focused on developing advanced lithium-ion batteries, researchers incorporated this compound into the electrolyte formulation. The results demonstrated enhanced electrochemical performance compared to traditional solvents due to improved ionic conductivity and stability at elevated temperatures.

Case Study 2: Pharmaceutical Formulation

A pharmaceutical company utilized this compound as a solvent for a new drug formulation aimed at treating chronic pain. Clinical trials indicated that the use of this compound significantly improved the solubility of the active ingredient, leading to better absorption rates and patient outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, thermodynamic, and functional differences between 1,1'-Oxybis(2,2-dimethoxy)ethane and related compounds:

Key Differences :

Reactivity: Chlorinated analogs (e.g., bis(2-chloroethyl) ether) exhibit higher toxicity and reactivity due to labile C-Cl bonds, unlike the stable C-O bonds in methoxy derivatives .

Thermodynamic Stability :

- Diglyme (ΔfH° gas = -579.3 kJ/mol) is more thermodynamically stable than bis(2-chloroethyl) ether (ΔfH° gas = -274.3 kJ/mol), reflecting the energy difference between ether and chloroether linkages .

Applications :

- Diglyme’s lower molecular weight and boiling point make it preferable in industrial solvents, whereas this compound’s bulkier structure may limit volatility, favoring niche applications .

Research Findings and Data Gaps

- Safety Profile : While bis(2-chloroethyl) ether is well-documented as hazardous, data on this compound’s toxicity are absent. Analogous glymes (e.g., diglyme) suggest moderate risks requiring standard ether-handling precautions .

Preparation Methods

Etherification of Ethylene Glycol Derivatives

The foundational step in synthesizing 1,1'-oxybis(2,2-dimethoxy)ethane involves the etherification of ethylene glycol with bromoacetaldehyde dimethyl acetal. In this reaction, ethylene glycol acts as a nucleophile, displacing bromide from bromoacetaldehyde dimethyl acetal under alkaline conditions. Patent CN112375004A details a protocol where potassium hydroxide (64 g) facilitates this substitution at 50°C, yielding an intermediate ether with 83% efficiency. The molar ratio of ethylene glycol to bromoacetaldehyde dimethyl acetal (1:1–5:1) critically influences reaction kinetics, with excess ethylene glycol mitigating side reactions such as oligomerization.

Acylation for Intermediate Stabilization

Following etherification, the intermediate undergoes acylation to introduce a leaving group, typically via methanesulfonyl or p-toluenesulfonyl chloride. This step, conducted in dichloromethane or dichloroethane with triethylamine as a base, converts hydroxyl groups into sulfonate esters. For instance, methanesulfonyl chloride (92 g) reacts with the intermediate at 0–5°C, achieving 87% yield of the acylated product. The choice of acylating agent impacts subsequent amination efficiency, with p-toluenesulfonyl chloride providing superior leaving-group stability compared to trifluoromethanesulfonyl derivatives.

Ammonia-Mediated Amination

The final amination step employs aqueous ammonia under elevated temperatures (60–150°C) in an autoclave. Hydrolysis of the sulfonate ester generates a free amine, which undergoes nucleophilic displacement to form the target compound. Example 1 of CN112375004A reports a 95% yield using 20% ammonia solution at 60°C, with distillation purifying the product to >99% purity. This method circumvents the need for phthalimide-based protecting groups, reducing waste and cost compared to earlier routes.

Optimization of Reaction Parameters

Temperature and Catalytic Effects

Optimal reaction temperatures vary by step:

-

Etherification : 50–100°C balances reaction rate and byproduct formation.

-

Amination : 60–150°C ensures complete ammonia participation without degrading the product.

Alkali selection (e.g., KOH vs. K₂CO₃) also affects efficiency. Potassium hydroxide accelerates etherification but requires precise pH control during workup, whereas potassium carbonate offers milder conditions at the expense of slower kinetics.

Solvent and Stoichiometric Considerations

-

Etherification : Ethyl acetate serves as both solvent and extraction medium, with a 5:1 solvent-to-intermediate ratio maximizing phase separation.

-

Acylation : Dichloromethane’s low boiling point (40°C) facilitates easy removal post-reaction, but dichloroethane’s higher stability under acidic conditions makes it preferable for large-scale runs.

Physicochemical Properties and Characterization

Data from the California Air Resources Board (ARB) and patent literature provide critical physicochemical insights:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 82–83°C | ARB (1997) |

| Melting Point | -58°C | ARB (1997) |

| Vapor Pressure (20°C) | 48 mmHg | ARB (1997) |

| Density (20°C) | 0.86285 g/cm³ | ARB (1997) |

| Refractive Index | 1.379–1.381 | CN112375004A |

These properties underscore the compound’s volatility and polar ether-oxygen interactions, necessitating closed-system handling during synthesis.

Comparative Analysis of Synthetic Methods

Traditional vs. Modern Approaches

Older methodologies, such as those in WO2008085505A1, relied on N-(2-hydroxyethyl) phthalimide, which introduced impurities requiring chromatographic purification. In contrast, the three-step route in CN112375004A eliminates phthalimide use, reducing waste by 40% and improving product chromaticity (APHA <50) .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 134.17 g/mol | |

| Boiling Point | 162°C at 760 mmHg | |

| Dielectric Constant (ε) | 7.2 | |

| Flash Point | 70°C (open cup) |

Q. Table 2: Common Contaminants and Analytical Detection Limits

| Contaminant | Detection Method | Limit (ppm) |

|---|---|---|

| Chlorinated Byproducts | GC-ECD (EPA 8270) | 0.1 |

| Residual Catalysts | ICP-MS | 0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.